molecular formula C12H19NO2 B1434605 Tert-butyl (3-ethynylcyclopentyl)carbamate CAS No. 1823497-00-2

Tert-butyl (3-ethynylcyclopentyl)carbamate

Cat. No. B1434605
M. Wt: 209.28 g/mol
InChI Key: DTHXBYFRDCALDU-UHFFFAOYSA-N
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Description

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is used in palladium-catalyzed synthesis .


Molecular Structure Analysis

The InChI code for Tert-butyl (3-ethynylcyclopentyl)carbamate is 1S/C12H19NO2/c1-5-9-6-7-10 (8-9)13-11 (14)15-12 (2,3)4/h1,9-10H,6-8H2,2-4H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl (3-ethynylcyclopentyl)carbamate is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Organic Chemistry

  • Application : Tert-butyl (3-ethynylcyclopentyl)carbamate is used in the synthesis of various organic compounds .
  • Method of Application : While the specific experimental procedures can vary depending on the desired product, this compound is typically used as a reagent in chemical reactions .
  • Results : The outcomes of these reactions depend on the specific conditions and other reagents used. Unfortunately, I couldn’t find any quantitative data or statistical analyses related to this application .

Synthesis of N-Boc-protected anilines

  • Application : Tert-butyl carbamate, a similar compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a palladium-catalyzed reaction .
  • Results : The result is the formation of N-Boc-protected anilines .

Synthesis of tetrasubstituted pyrroles

  • Application : Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a chemical reaction to synthesize the pyrroles .
  • Results : The result is the formation of tetrasubstituted pyrroles .

Use in Biocatalytic Processes

  • Application : The tert-butyl group, which is present in Tert-butyl (3-ethynylcyclopentyl)carbamate, has unique reactivity patterns and is used in various chemical transformations, including biocatalytic processes .
  • Method of Application : The specific methods of application can vary widely depending on the exact nature of the biocatalytic process .
  • Results : The outcomes of these processes can also vary widely, but they generally involve the transformation of one organic compound into another .

Synthesis of N-Boc-protected Anilines

  • Application : Tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a palladium-catalyzed reaction .
  • Results : The result is the formation of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

  • Application : Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a chemical reaction to synthesize the pyrroles .
  • Results : The result is the formation of tetrasubstituted pyrroles .

Use in Biocatalytic Processes

  • Application : The tert-butyl group, which is present in Tert-butyl (3-ethynylcyclopentyl)carbamate, has unique reactivity patterns and is used in various chemical transformations, including biocatalytic processes .
  • Method of Application : The specific methods of application can vary widely depending on the exact nature of the biocatalytic process .
  • Results : The outcomes of these processes can also vary widely, but they generally involve the transformation of one organic compound into another .

Synthesis of N-Boc-protected Anilines

  • Application : Tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a palladium-catalyzed reaction .
  • Results : The result is the formation of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

  • Application : Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Method of Application : This involves using tert-butyl carbamate as a reagent in a chemical reaction to synthesize the pyrroles .
  • Results : The result is the formation of tetrasubstituted pyrroles .

properties

IUPAC Name

tert-butyl N-(3-ethynylcyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBYFRDCALDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-ethynylcyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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